Cinoxacin

Content Navigation

Researchers relying on nalidixic acid for uropathogen studies often encounter irreproducible PK/PD data due to variable absorption and high protein binding. Cinoxacin resolves this with consistent, predictable exposure and a well-characterized antibacterial profile.

- Superior oral bioavailability vs. nalidixic acid ensures reliable systemic levels in rodent cystitis models.

- Lower serum protein binding clarifies unbound drug fraction for accurate PK/PD modeling.

- Validated positive control for DNA gyrase inhibition assays against E. coli, Klebsiella, Proteus.

- Batch-to-batch consistency minimizes protocol re-validation, supporting quantitative research.

CAS Number

Product Name

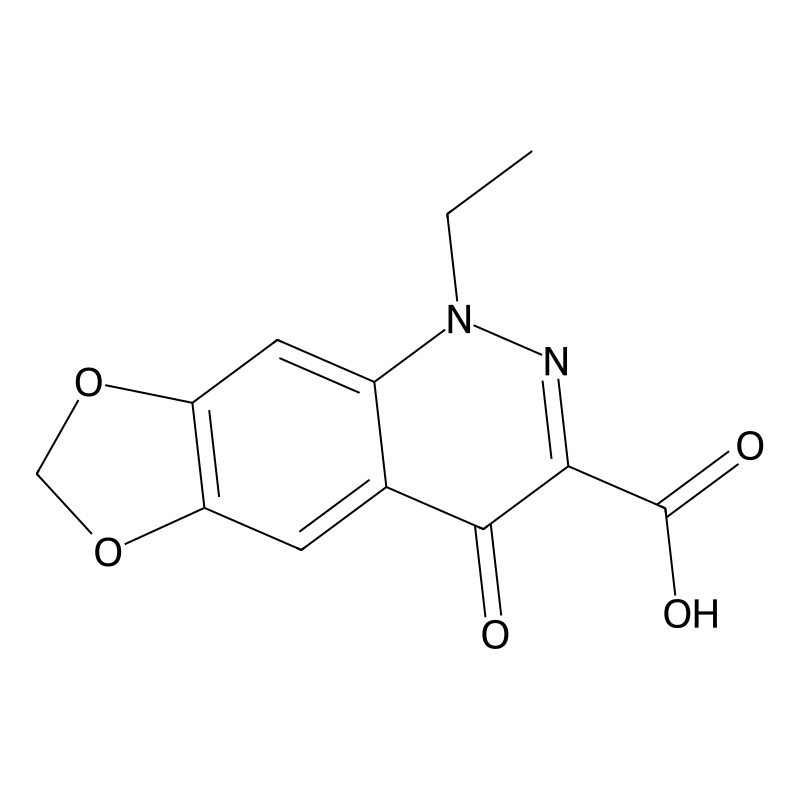

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

9.61e-01 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Cinoxacin is a synthetic, first-generation quinolone antibiotic, structurally related to nalidixic acid, the class progenitor. It functions by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication, thereby exerting a bactericidal effect primarily against Gram-negative bacteria. Its established spectrum covers many common urinary tract pathogens, including *Escherichia coli*, *Klebsiella*, *Enterobacter*, and *Proteus* species, making it a relevant reference compound in uropathogen research. Unlike later-generation fluoroquinolones, it lacks significant activity against *Pseudomonas* and most Gram-positive organisms.

Research Fit

References

- [1] Scavone, J. M., et al. "Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy 3.6 (1983): 335-341.

- [2] Brogden, R. N., et al. "Cinoxacin. A review of its pharmacological properties and therapeutic efficacy in the treatment of urinary tract infections." Drugs 25.6 (1983): 544-569.

- [4] Brogden, R. N., et al. "Cinoxacin. A review of its pharmacological properties and therapeutic efficacy in the treatment of urinary tract infections." Drugs 25.6 (1983): 544-569.

- [11] Scavone, J. M., et al. "Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy 3.6 (1983): 335-341.

While chemically similar to other first-generation quinolones like nalidixic acid, cinoxacin is not a direct substitute in controlled experimental settings. Critical differences in *in vitro* potency, oral bioavailability, and serum protein binding mean that replacing cinoxacin with an analog can compromise experimental reproducibility. For instance, its superior absorption profile compared to nalidixic acid ensures more consistent systemic exposure in animal models, a crucial factor for efficacy and pharmacokinetic studies. Furthermore, its distinct protein binding characteristics can alter the free fraction of the drug available for antibacterial action, making direct compound-for-compound substitution unreliable without re-validating the entire experimental protocol.

Substitution Risk

References

- [1] Scavone, J. M., et al. "Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy 3.6 (1983): 335-341.

- [6] Gordon, R. C., et al. "Comparative in vitro studies of cinoxacin, nalidixic acid, and oxolinic acid." Antimicrobial agents and chemotherapy 10.6 (1976): 918-920.

- [7] Giamarellou, H., & Jackson, G. G. "Antibacterial activity of cinoxacin in vitro." Antimicrobial agents and chemotherapy 7.5 (1975): 688-692.

Higher Uropathogen Potency

In direct comparative studies, cinoxacin consistently demonstrates greater in vitro activity against key Gram-negative urinary tract pathogens than its parent compound, nalidixic acid. For example, against strains of *E. coli*, the minimum inhibitory concentration (MIC) for cinoxacin is often 2- to 4-fold lower than that of nalidixic acid. Similarly, against *Proteus mirabilis*, cinoxacin shows slightly greater inhibitory and bactericidal activity.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Target Compound Data | Generally 2-8 µg/mL for susceptible *E. coli* and *P. mirabilis* |

| Comparator Or Baseline | Nalidixic Acid: Often requires 2- to 4-fold higher concentrations for equivalent inhibition of the same strains. |

| Quantified Difference | 2x to 4x greater potency by weight vs. Nalidixic Acid against specific pathogens. |

| Conditions | In vitro broth or agar dilution susceptibility testing against clinical isolates of Enterobacteriaceae. |

Higher potency allows for the use of lower compound concentrations in vitro, reducing material costs and minimizing potential off-target effects in cellular assays.

Superior Oral Absorption

Cinoxacin exhibits rapid and almost complete absorption after oral administration, a significant processability advantage over nalidixic acid. This leads to more reliable and consistent serum and urinary concentrations, which is critical for achieving reproducible outcomes in animal infection models. Following oral dosing, approximately 50-60% of cinoxacin is excreted unchanged in the urine, ensuring high and sustained levels at the target site for UTI models.

| Evidence Dimension | Oral Bioavailability / Absorption |

| Target Compound Data | Rapid and almost completely absorbed. |

| Comparator Or Baseline | Nalidixic Acid: More variable and often incomplete absorption. |

| Quantified Difference | Qualitatively higher and more consistent absorption leading to reliable therapeutic concentrations. |

| Conditions | Oral administration in human and animal pharmacokinetic studies. |

For in vivo research, predictable and complete absorption simplifies dosing calculations and ensures consistent compound exposure, leading to more reliable and reproducible efficacy data.

Lower Serum Protein Binding

Cinoxacin exhibits a lower degree of serum protein binding compared to its close analogs, nalidixic acid and oxolinic acid. One study reported protein binding for cinoxacin to be approximately 63%, whereas nalidixic acid showed a higher degree of binding. This difference is significant because only the unbound fraction of a drug is typically microbiologically active. A lower protein binding percentage can translate to a higher concentration of active compound available to act on the target pathogen.

| Evidence Dimension | Serum Protein Binding (%) |

| Target Compound Data | ~63% |

| Comparator Or Baseline | Nalidixic Acid: > Oxolinic Acid > Cinoxacin (higher binding) |

| Quantified Difference | Quantitatively lower protein binding than key in-class comparators. |

| Conditions | In vitro protein binding assays using human serum. |

Selecting a compound with lower protein binding can enhance its effective concentration in assays containing serum or protein supplements, potentially improving correlation between in vitro results and in vivo efficacy.

AST Reference Standard

Based on its well-documented and superior potency against common uropathogens compared to nalidixic acid, cinoxacin serves as a reliable positive control and reference standard for in vitro assays screening new compounds against *E. coli*, *Klebsiella*, and *Proteus* species.

Uncomplicated UTI Animal Models

The compound's excellent and predictable oral absorption profile makes it a preferred choice over nalidixic acid for oral-dosing efficacy studies in rodent models of cystitis, ensuring consistent drug exposure at the site of infection.

PK/PD Modeling

With its lower serum protein binding compared to analogs, cinoxacin is a valuable tool for PK/PD studies investigating the relationship between unbound drug concentration and bactericidal activity, providing clearer data for modeling and analysis.

First-Generation Quinolone Resistance

As a potent inhibitor of DNA gyrase with a known cross-resistance profile with nalidixic acid, cinoxacin is suitable for use in studies designed to select for or characterize mutations within the quinolone-resistance-determining region (QRDR) of target enzymes.

Application Fit Matrix

References

- [1] Scavone, J. M., et al. "Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy 3.6 (1983): 335-341.

- [6] Gordon, R. C., et al. "Comparative in vitro studies of cinoxacin, nalidixic acid, and oxolinic acid." Antimicrobial agents and chemotherapy 10.6 (1976): 918-920.

- [7] Giamarellou, H., & Jackson, G. G. "Antibacterial activity of cinoxacin in vitro." Antimicrobial agents and chemotherapy 7.5 (1975): 688-692.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

261 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB06 - Cinoxacin

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Targeting quorum sensing by designing azoline derivatives to inhibit the N-hexanoyl homoserine lactone-receptor CviR: Synthesis as well as biological and theoretical evaluations

Alejandro Bucio-Cano, Alicia Reyes-Arellano, José Correa-Basurto, Martiniano Bello, Jenifer Torres-Jaramillo, Héctor Salgado-Zamora, Everardo Curiel-Quesada, Javier Peralta-Cruz, Alcives Avila-SorrosaPMID: 26654469 DOI: 10.1016/j.bmc.2015.10.046

Abstract

To counteract bacterial resistance, we investigated the interruption of quorum sensing mediated by non-classical bioisosteres of the N-hexanoyl homoserine lactone with an azoline core. For this purpose, a set of selected 2-substituted azolines was synthesized, establishing the basis for a new protocol to synthesize 2-amino imidazolines. The synthesized compounds were evaluated as inhibitors of violacein production in Chromobacterium violaceum. Theoretical studies on bioisostere-protein interactions were performed using CviR. The results show that some azolines decreased violacein production, suggesting an antiquorum sensing profile against Gram-negative bacteria. Docking and molecular dynamic simulations together with binding free energy calculations revealed the exact binding and inhibitory profiles. These theoretical results show relationship with the in vitro activity of the azoline series.Synthesis of amino acid derivatives of quinolone antibiotics

Alan R Katritzky, Munawar Ali Munawar, Judit Kovacs, Levan KhelashviliPMID: 19462046 DOI: 10.1039/b900762h

Abstract

Optically pure conjugates of quinolone antibiotics with naturally occurring amino acids are synthesized in 40-98% yields.Synthesis, primary photophysical and antibacterial properties of naphthyl ester cinoxacin and nalidixic acid derivatives

Franklin Vargas, Tamara Zoltan, Carlos Rivas, Alvaro Ramirez, Tulynan Cordero, Yrene Díaz, Carla Izzo, Ylec M Cárdenas, Verónica López, Lubimar Gómez, Jessenia Ortega, Alberto FuentesPMID: 18562206 DOI: 10.1016/j.jphotobiol.2008.05.001

Abstract

We have synthesized two naphthyl ester quinolone derivates and determined their ability to generate reactive oxygen species (ROS) such as (1)O(2), ()OH, H(2)O(2) upon photolysis with UV-A light. The ability of cinoxacin (1) and nalidixic acid (2), and their naphthyl ester derivatives (3 and 4) to generate a dose-dependent amount of singlet oxygen and ROS (()(-)O(2), ()OH) in cell-free systems was detected by histidine assay and by luminol-enhanced chemiluminescence (LCL), respectively. Their electronic absorption and emission spectra were quantified and their photostability was determined. Their tendency to generate peroxidic derivative species showed the following order: 3>4; in contrast, their ability to generate singlet oxygen was 4>3 and these were better sensitizers than their parent quinolones 1 and 2. The antibacterial activity in darkness and under irradiation of compounds 3 and 4 was tested on Escherichia coli and compared with that of their parent compounds. An enhanced antibacterial activity by irradiation of the naphthyl esters of cinoxacin and nalidixic acid on E. coli was observed.Improved susceptibilities to cinoxacin and other antimicrobial agents of some Providencia species re-identified on the basis of fermentation of polyhydric alcohols

G Cornaglia, M Mistretta, B Dainelli, G SattaPMID: 16312291 DOI:

Abstract

Structure and medium effects on the photochemical behavior of nonfluorinated quinolone antibiotics

Paulina Pávez, Bárbara Herrera, Alejandro Toro-Labbé, María Victoria EncinasPMID: 17132068 DOI: 10.1562/2006-08-21-RA-1009

Abstract

The photophysical behavior of the quinolone antibiotics, oxolinic (OX), cinoxacin (CNX) and pipemidic (PM) acids was studied as a function of pH and solvent properties. The ground state of these compounds exhibits different protonated forms, which also exist in the first excited states. Theoretical calculations of the Fukui indexes allowed to assigning the different protonation equilibria. The pK values indicate that the acidity of the 3-carboxylic and 4-carbonyl groups increases with the N-atom at position 2 in CNX. It has been found that fluorescence properties are strongly affected by pH, the more fluorescent species is that with protonated carboxylic acid, protonated species at the carbonyl group and the totally deprotonated form present very low fluorescence. The fluorescence behavior also depends on the chemical structure of the quinolone and on the solvent properties. The analysis of the solvent effect on the maximum and the width of the fluorescence band of OX, using the linear solvent-energy relation solvatochromic equation, indicates that the polarizability and hydrogen bond donor ability are the parameters that condition the spectral changes. The hydrogen bond acceptor ability of the solvents also contributes to the spectral shifts of CNX. The compound bearing the piperazinyl group at the position 7, PM only is fluorescent in high protic solvents. These results are discussed in terms of the competition between the intra- and intermolecular hydrogen bonds. The irradiation of OX, CNX and PM using 300 nm UV light led to a very low photodecomposition rate. Under the same conditions the nalidixic acid (NA), a structurally related quinolone, photodecomposes two orders of magnitude faster.Selective action of fluoroquinolones against intracellular amastigotes of Leishmania (Viannia) panamensis in vitro

Ibeth C Romero, Nancy G Saravia, John WalkerPMID: 16539034 DOI: 10.1645/GE-3489.1

Abstract

We have demonstrated that fluoroquinolones, a class of antibacterial agents that act through inhibition of type II DNA topoisomerases, exert selective action against intracellular amastigotes of Leishmania (Viannia) panamensis at concentrations that are achievable in vivo. Drug cytotoxicity assays employing the luciferase reporter gene revealed that intracellular amastigotes were 6.6- to 25.9-fold more sensitive than human macrophages (P < 0.05) to second-generation fluoroquinolones in vitro. The most selective agents (enoxacin and ciprofloxacin) exhibited 2 orders of magnitude greater potency against parasites (50% effective dose [ED50] = 54.9-83.4 microM) than host cells (ED50 = 1,425-1,740 microM). Linear regression analysis of ED50 data confirmed a complete lack of correlation (r = 0.001) between the relative drug sensitivities of parasites and host cells. A potential relationship between the structures of fluoroquinolones and their relative leishmanicidal activities was observed. The key substituents of the basic pyridone beta-carboxylic acid nucleus accounting for enhanced antiparasite potency and selectivity appear to be a nitrogen at position 8 of the bicyclic nucleus (enoxacin), a cyclopropyl substituent at the R1 site (ciprofloxacin), and linkage of the R1 and X8 groups by a CH3CHO bridge to form a tricyclic compound (ofloxacin). These findings support the potential of fluoroquinolones and derivatives as novel antileishmanials and encourage their clinical evaluation.Endosymbiotic alga from green hydra under the influence of cinoxacin

G Kovacević, M Kalafatić, N LjubesićPMID: 16295658 DOI: 10.1007/BF02931567

Abstract

Cinoxacin (Cxn) showed a strong effect on the endosymbiotic alga Chlorella; it was significantly damaged. Changes in algal color, position, structure and ultrastructure were found. In some algal cells ultrastructures were completely destroyed. The antichloroplastal and antimitochondrial effect was especially expressed. Damage to the thylakoid system of chloroplasts was more pronounced with increasing Cxn concentration. Some of the mitochondria were swollen and some of them were completely destroyed. From the evolutionary point of view, the correlation between antibacterial, and antichloroplastal and antimitochondrial effect of Cxn points to the evolutionary connection of chloroplasts and mitochondria with eubacteria.Vibrational spectroscopic characterization of fluoroquinolones

U Neugebauer, A Szeghalmi, M Schmitt, W Kiefer, J Popp, U HolzgrabePMID: 15820884 DOI: 10.1016/j.saa.2004.11.014

Abstract

Quinolones are important gyrase inhibitors. Even though they are used as active agents in many antibiotics, the detailed mechanism of action on a molecular level is so far not known. It is of greatest interest to shed light on this drug-target interaction to provide useful information in the fight against growing resistances and obtain new insights for the development of new powerful drugs. To reach this goal, on a first step it is essential to understand the structural characteristics of the drugs and the effects that are caused by the environment in detail. In this work we report on Raman spectroscopical investigations of a variety of gyrase inhibitors (nalidixic acid, oxolinic acid, cinoxacin, flumequine, norfloxacin, ciprofloxacin, lomefloxacin, ofloxacin, enoxacin, sarafloxacin and moxifloxacin) by means of micro-Raman spectroscopy excited with various excitation wavelengths, both in the off-resonance region (532, 633, 830 and 1064 nm) and in the resonance region (resonance Raman spectroscopy at 244, 257 and 275 nm). Furthermore DFT calculations were performed to assign the vibrational modes, as well as for an identification of intramolecular hydrogen bonding motifs. The effect of small changes in the drug environment was studied by adding successively small amounts of water until physiological low concentrations of the drugs in aqueous solution were obtained. At these low concentrations resonance Raman spectroscopy proved to be a useful and sensitive technique. Supplementary information was obtained from IR and UV/vis spectroscopy.Corneal and scleral permeability of quinolones--a pharmacokinetics study

Ming-Cheng Tai, Da-Wen Lu, Chiao-Hsi ChiangPMID: 14733712 DOI: 10.1089/108076803322660468

Abstract

To investigate the corneal and scleral permeability of nalidixic acid and synthesized fluoroquinolones and their in vivo pharmacokinetics in rabbits.The corneal and scleral permeability coefficients of ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were determined in rabbits using high performance liquid chromatography (HPLC). The aqueous humor levels of norfloxacin and ciprofloxacin were measured separately by topical instillation of 0.3% solutions of the two drugs onto rabbit eyes.

Nalidixic acid had a higher corneal permeability coefficient (17.3 +/- 3.56 x 10(-6) cm/second) than all other drugs tested (p < 0.01). Corneal permeability coefficients in rabbits among ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were not significantly different (p > 0.1). Comparing the corneal and scleral permeability coefficients, only values for nalidixic acid were not significantly different (17.35 +/- 3.56 x l0(-6) cm/second versus 22.69 +/- 5.19 x 10(-6) cm/second, p > 0.05), while all other drugs had scleral permeability coefficients 8 to 10 times greater than corneal permeability coefficients. The mean aqueous humor concentration of norfloxacin and ciprofloxacin at 60 minutes to 180 minutes after instillation was around 0.3 microg/mL, a value higher than MIC90 of most bacteria.

The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents

Frederic Collin, Anthony MaxwellPMID: 31181289 DOI: 10.1016/j.jmb.2019.05.050

Abstract

Microcin B17 (MccB17) is an antibacterial peptide produced by strains of Escherichia coli harboring the plasmid-borne mccB17 operon. MccB17 possesses many notable features. It is able to stabilize the transient DNA gyrase-DNA cleavage complex, a very efficient mode of action shared with the highly successful fluoroquinolone drugs. MccB17 stabilizes this complex by a distinct mechanism making it potentially valuable in the fight against bacterial antibiotic resistance. MccB17 was the first compound discovered from the thiazole/oxazole-modified microcins family and the linear azole-containing peptides; these ribosomal peptides are post-translationally modified to convert serine and cysteine residues into oxazole and thiazole rings. These chemical moieties are found in many other bioactive compounds like the vitamin thiamine, the anti-cancer drug bleomycin, the antibacterial sulfathiazole and the antiviral nitazoxanide. Therefore, the biosynthetic machinery that produces these azole rings is noteworthy as a general method to create bioactive compounds. Our knowledge of MccB17 now extends to many aspects of antibacterial-bacteria interactions: production, transport, interaction with its target, and resistance mechanisms; this knowledge has wide potential applicability. After a long time with limited progress on MccB17, recent publications have addressed critical aspects of MccB17 biosynthesis as well as an explosion in the discovery of new related compounds in the thiazole/oxazole-modified microcins/linear azole-containing peptides family. It is therefore timely to summarize the evidence gathered over more than 40 years about this still enigmatic molecule and place it in the wider context of antibacterials.Explore Compound Types